2-(2-Methylphenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide
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Description
The compound “1-(2,2,2-Trifluoroethyl)piperidin-4-ol” is an organic compound . It is commonly used as an intermediate in organic synthesis and is widely used in the pharmaceutical field .
Synthesis Analysis
The synthesis of “1-(2,2,2-Trifluoroethyl)piperidin-4-ol” can be achieved through the reaction of piperidine with 1,1,1-trifluoroethanol . The specific synthesis method can be referred to in relevant organic synthesis literature or patents .Chemical Reactions Analysis
The compound “1-(2,2,2-Trifluoroethyl)piperidin-4-ol” is often used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals .Physical And Chemical Properties Analysis
The compound “1-(2,2,2-Trifluoroethyl)piperidin-4-ol” appears as a colorless liquid or white solid . Its molecular formula is C7H12F3NO and it has a molecular weight of 193.17 g/mol .Safety And Hazards
“1-(2,2,2-Trifluoroethyl)piperidin-4-ol” is generally safe under normal usage conditions, but like all chemical substances, it should be used and stored correctly to avoid potential hazards . Contact with skin or inhalation of high concentrations of this compound may cause irritation or allergies . Therefore, when using it, follow relevant safety procedures, wear appropriate personal protective equipment (such as gloves, goggles, protective clothing, etc.), and ensure good ventilation . In case of accidental contact or ingestion, wash immediately or seek medical treatment .
Future Directions
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-13-4-2-3-5-15(13)24-11-16(23)21-10-14-6-8-22(9-7-14)12-17(18,19)20/h2-5,14H,6-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWBYGYARZWDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide |
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